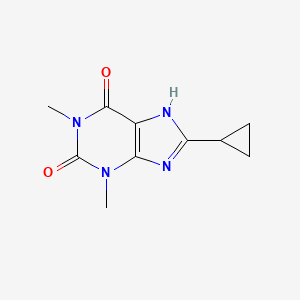

8-Cyclopropyltheophylline

説明

8-Cyclopropyltheophylline is a xanthine derivative characterized by a cyclopropyl substituent at the 8-position of the theophylline backbone. Theophylline itself is a methylxanthine with a long history of use as a bronchodilator and adenosine receptor antagonist. The introduction of the cyclopropyl group at position 8 enhances its selectivity and potency for adenosine receptors, particularly in modulating pathways such as inositol phosphate accumulation and cyclic AMP (cAMP) formation in mammalian cells . This compound has been studied extensively for its role in antagonizing adenosine-mediated responses, making it a valuable tool in pharmacological research.

Structurally, this compound differs from the parent compound theophylline by replacing the hydrogen at the 8-position with a cyclopropyl moiety. This modification alters steric and electronic interactions with adenosine receptor subtypes (e.g., A₁, A₂), influencing binding affinity and functional outcomes .

特性

CAS番号 |

35873-47-3 |

|---|---|

分子式 |

C10H12N4O2 |

分子量 |

220.23 g/mol |

IUPAC名 |

8-cyclopropyl-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C10H12N4O2/c1-13-8-6(9(15)14(2)10(13)16)11-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,11,12) |

InChIキー |

SZMWFUBOZRDQPO-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC3 |

正規SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC3 |

他のCAS番号 |

35873-47-3 |

同義語 |

8-CPRT 8-cyclopropyltheophylline |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

The table below summarizes key structural features, adenosine receptor antagonism (Kd values), and selectivity profiles of 8-Cyclopropyltheophylline and related xanthine derivatives:

| Compound Name | Substituents | Kd (Inositol Phosphate) | Kd (cAMP) | Selectivity Profile |

|---|---|---|---|---|

| This compound | 8-Cyclopropyl, 1,3-dimethyl | 0.65 ± 0.08 μM | 1.2 ± 0.1 μM | Moderate A₁/A₂ discrimination |

| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 8-Cyclopentyl, 1,3-dipropyl | 0.010 ± 0.002 pM | 0.082 ± 0.008 μM | High A₁ selectivity |

| BMPX (7-Benzyl-3-(2-methylpropyl)xanthine) | 7-Benzyl, 3-isobutyl | 5.0 ± 1.6 μM | 3.8 ± 0.5 μM | Low potency, non-selective |

| Etophylline | 7-(2-Hydroxyethyl), 1,3-dimethyl | Not reported | Not reported | Primarily bronchodilatory effects |

Key Observations :

- Potency: DPCPX exhibits exceptional potency (sub-picomolar Kd in inositol phosphate assays), attributed to its bulky 8-cyclopentyl and 1,3-dipropyl groups, which enhance receptor binding . In contrast, this compound shows moderate antagonism (Kd ~0.65 μM), likely due to the smaller cyclopropyl group and dimethyl substituents.

- Selectivity: DPCPX demonstrates strong A₁ receptor selectivity, while this compound shows partial discrimination between adenosine-mediated inositol phosphate (A₁-linked) and cAMP (A₂-linked) pathways. For example, its Kd for cAMP (1.2 μM) is nearly double that for inositol phosphate (0.65 μM), suggesting weaker A₂ antagonism .

- Etophylline : Unlike the cyclopropyl or cyclopentyl derivatives, Etophylline (7-hydroxyethyltheophylline) is optimized for bronchodilation rather than receptor antagonism, with structural modifications favoring solubility and metabolic stability .

Mechanistic Insights

- Receptor Subtype Interactions: The 8-position substituent plays a critical role in adenosine receptor subtype binding. Bulky groups (e.g., cyclopentyl in DPCPX) fit into hydrophobic pockets of A₁ receptors, while smaller groups (e.g., cyclopropyl) allow partial interaction with A₂ receptors .

- However, its moderate potency in inositol phosphate modulation suggests applicability in A₁-linked signaling contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。